Technical Master Guide: Diethylphosphinic Chloride (CAS 1112-37-4)
Technical Master Guide: Diethylphosphinic Chloride (CAS 1112-37-4)
[1]
Part 1: Executive Summary
Diethylphosphinic chloride (CAS 1112-37-4) is a specialized organophosphorus electrophile widely utilized in the synthesis of flame retardants, agrochemicals, and peptide therapeutics. Unlike its alkoxy-analogues (chlorophosphates), diethylphosphinic chloride features direct carbon-phosphorus bonds, conferring unique hydrolytic stability and electronic properties to its derivatives.
This guide moves beyond basic catalog data to provide a rigorous examination of its reactivity, synthesis, and application in high-value organic transformations. It focuses on the compound's role as a "hard" electrophile for introducing the diethylphosphinyl (
Part 2: Chemical Identity & Physical Properties[1][2][3]
Diethylphosphinic chloride is a corrosive, moisture-sensitive liquid.[1][2] Its high boiling point at atmospheric pressure necessitates vacuum distillation for purification to avoid thermal decomposition.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| CAS Number | 1112-37-4 | |
| IUPAC Name | Diethylphosphinic chloride | |
| Synonyms | Chlorodiethylphosphine oxide; Diethyl-phosphinoylchloride | |
| Molecular Formula | ||
| Molecular Weight | 140.55 g/mol | |
| Appearance | Colorless to pale yellow liquid | Fumes in air due to hydrolysis |
| Boiling Point | 233°C (760 mmHg) | Note: Distillation recommended at reduced pressure (e.g., 105-110°C @ 15 mmHg) to prevent decomposition. |
| Density | 1.08 g/cm³ (25°C) | |
| Refractive Index | ||
| Solubility | DCM, THF, Toluene, Benzene | Reacts violently with water/alcohols |
| Flash Point | 95°C | Closed Cup |
Part 3: Synthesis & Manufacturing
While industrial routes often involve the oxidation of diethylphosphine or the reaction of phosphorus pentoxide with organometallics, the laboratory standard for high-purity synthesis relies on the chlorination of diethylphosphinic acid. This method ensures the removal of P(III) impurities which can be detrimental to catalytic applications.
Laboratory Synthesis Protocol: Chlorination via Thionyl Chloride
Objective: Preparation of high-purity Diethylphosphinic chloride from Diethylphosphinic acid.
Reagents:
-
Diethylphosphinic acid (
) [1.0 eq] -
Thionyl Chloride (
) [1.5 eq] -
Dichloromethane (DCM) [Solvent, anhydrous]
-
DMF [Catalytic amount, 1-2 mol%]
Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Vent the condenser to a caustic scrubber (NaOH) to trap HCl and
gases. -
Dissolution: Charge the flask with Diethylphosphinic acid and anhydrous DCM (0.5 M concentration). Add catalytic DMF.
-
Addition: Cool the solution to 0°C. Add Thionyl Chloride dropwise over 30 minutes. The reaction is endothermic but gas evolution (
, HCl) requires controlled addition. -
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (40°C) for 2-4 hours. Monitor reaction progress by
NMR (Shift from acid ~55 ppm to chloride ~70-75 ppm). -
Workup: Remove solvent and excess
under reduced pressure. -
Purification: Distill the residue under high vacuum. Collect the fraction boiling at constant temperature (approx. 108-112°C at 10-15 mmHg). Store under Argon.
Figure 1: Chlorination pathway converting phosphinic acid to the acid chloride using Thionyl Chloride.[3]
Part 4: Reactivity & Mechanism
Diethylphosphinic chloride acts as a "hard" electrophile. The phosphorus atom is in the +5 oxidation state, bonded to a highly electronegative oxygen and a leaving group (Cl).
Mechanistic Insight: Nucleophilic Substitution at Phosphorus ( )
Unlike carbon-centered
-
Nucleophilic Attack: A nucleophile (e.g., a primary amine
) attacks the phosphorus center opposite to the P=O bond or the leaving group. -
Intermediate Formation: Formation of a pentavalent phosphorus intermediate.
-
Elimination: The chloride ion is expelled, restoring the tetrahedral geometry.
This reactivity is exploited to form Phosphinamides (with amines) and Phosphinates (with alcohols).
Figure 2:
Part 5: Applications in Drug Development & Organic Synthesis
Peptide Coupling via Mixed Anhydrides
Diethylphosphinic chloride is a potent reagent for activating carboxylic acids. It forms a Mixed Phosphinic-Carboxylic Anhydride in situ.[4] This intermediate reacts rapidly with amines to form amide bonds (peptide coupling) with minimal racemization, a significant advantage over traditional acyl chlorides.
-
Protocol: Treat an N-protected amino acid with Diethylphosphinic chloride and N-methylmorpholine (NMM) in THF at -15°C. Add the C-protected amino acid ester.
-
Advantage: The byproduct (diethylphosphinic acid) is water-soluble and easily removed during workup.
Synthesis of Phosphinic Peptide Analogs
In medicinal chemistry, the phosphinic bond (
Flame Retardant Precursors
While less relevant to pharma, the compound is a key intermediate in synthesizing cyclic phosphinates used in non-halogenated flame retardants for engineering plastics.
Figure 3: Primary application verticals for Diethylphosphinic chloride in chemical synthesis.
Part 6: Handling, Safety, and Stability
Hazard Classification:
-
Corrosive (Category 1B): Causes severe skin burns and eye damage.
-
Reacts Violently with Water: Produces HCl gas and phosphinic acid.[5]
Storage Protocol:
-
Atmosphere: Must be stored under dry Nitrogen or Argon.
-
Temperature: Cool, dry place (2-8°C recommended for long-term storage).
-
Container: Teflon-lined caps or Schlenk flasks. Glassware must be oven-dried.
Emergency Quenching Procedure:
-
Do NOT add water directly to the neat chemical.
-
Protocol: Dilute the spill or waste with a large volume of Dichloromethane (DCM). Slowly add this solution to a stirred mixture of ice and saturated Sodium Bicarbonate (
) solution. Verify pH is neutral before disposal.
References
-
ChemicalBook. (2025). Diethylphosphinic chloride Properties and Safety.[6][1][7] Retrieved from
-
PubChem. (2025). Phosphinic chloride, diethyl- Compound Summary.[6][1][7] National Library of Medicine. Retrieved from
-
Ramage, R., et al. (1985). Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis.[4][8] Journal of the Chemical Society, Perkin Transactions 1. (Analogous application for diethyl derivative). Retrieved from
-
Organic Syntheses. (2008). Synthesis of Phosphinic Acids and Chlorides.[6][3][9] Org.[3][10][11] Synth. Coll. Vol. 10. (General methodologies for phosphinic chlorides).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Diethylphosphinic Chloride.[7] Retrieved from
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- 3. US3689548A - Process for preparing organic phosphinic acid anhydrides - Google Patents [patents.google.com]
- 4. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Thiophosphoryl chloride | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]
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